

# Application Notes and Protocols for Tavapadon Research Studies: Patient Selection Criteria

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient selection criteria for clinical research studies of Tavapadon, a novel dopamine D1/D5 partial agonist under investigation for the treatment of Parkinson's disease (PD). The included protocols for key experimental assessments are intended to ensure consistency and accuracy in data collection for researchers and clinicians involved in the clinical evaluation of Tavapadon.

### **Patient Selection Criteria**

The selection of an appropriate patient population is critical for the successful evaluation of Tavapadon's efficacy and safety. The following tables summarize the key inclusion and exclusion criteria derived from various Phase 3 clinical trials of Tavapadon, including the TEMPO-1, TEMPO-2, TEMPO-3, and TEMPO-4 studies.

# **Table 1: Inclusion Criteria for Tavapadon Clinical Trials**



| Criteria                        | TEMPO-1 & TEMPO-2 (Early PD, Monotherapy)                                                                          | TEMPO-3<br>(Adjunctive<br>Therapy with<br>Levodopa)                                                                                                       | TEMPO-4 (Open-<br>Label Extension)                                                    |
|---------------------------------|--------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Age                             | 40 to 80 years, inclusive[1][2][3]                                                                                 | 40 to 80 years, inclusive[4]                                                                                                                              | 18+ years<br>(participants from prior<br>TEMPO trials)[5]                             |
| Diagnosis                       | Diagnosis of Parkinson's Disease consistent with the UK Parkinson's Disease Society Brain Bank diagnostic criteria | Diagnosis of Parkinson's Disease consistent with the UK Parkinson's Disease Society Brain Bank diagnostic criteria, with bradykinesia and motor asymmetry | Confirmed diagnosis<br>of Parkinson's<br>Disease from previous<br>trial               |
| Disease Duration                | Diagnosed within 3 years of screening                                                                              | Not specified, but patients must be experiencing motor fluctuations.                                                                                      | Not applicable (rollover study).                                                      |
| Disease Stage                   | Not explicitly defined by Hoehn and Yahr, but patients are in early stages and have not required levodopa.         | Modified Hoehn and<br>Yahr stage 2, 2.5, or 3<br>in the "on" state                                                                                        | Not applicable<br>(rollover study).                                                   |
| Motor Fluctuations              | Not required.                                                                                                      | Experiencing motor fluctuations with a minimum of 2.5 hours of "OFF" time on 2 consecutive diary days                                                     | Not applicable<br>(rollover study).                                                   |
| Prior/Concomitant<br>Medication | No prior treatment with levodopa.  Dopaminergic agonist                                                            | Stable dose of<br>levodopa/carbidopa<br>(at least 400 mg/day<br>standard release or                                                                       | Must continue<br>levodopa/carbidopa or<br>levodopa/benserazide<br>if they were in the |



|                  | treatment for no<br>longer than 28 days                                                                                                                                                         | 300 mg/day extended-<br>release) or<br>levodopa/benserazide<br>for at least 4 weeks                                                                                                             | TEMPO-3 trial. Must refrain from other PD medications not permitted by the protocol                                                                                              |
|------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Informed Consent | Capable of giving signed informed consent                                                                                                                                                       | Capable of giving signed informed consent                                                                                                                                                       | Capable of giving signed informed consent                                                                                                                                        |
| Contraception    | Sexually active men or women of childbearing potential must agree to use acceptable or highly effective birth control, or remain abstinent during the trial and for 4 weeks after the last dose | Sexually active men or women of childbearing potential must agree to use acceptable or highly effective birth control, or remain abstinent during the trial and for 4 weeks after the last dose | Men and women who can have children must agree to use effective birth control methods or choose not to have sexual activity during the trial and for 4 weeks after the last dose |
| Compliance       | Willing and able to comply with all trial procedures.                                                                                                                                           | Willing and able to comply with all trial procedures.                                                                                                                                           | Demonstrated adequate compliance in the preceding double-blind trial                                                                                                             |
| Study Rollover   | Not applicable.                                                                                                                                                                                 | Not applicable.                                                                                                                                                                                 | Must enroll within 72 hours of completing the last visit of the preceding doubleblind trial (TEMPO-1, -2, or -3)                                                                 |

**Table 2: Exclusion Criteria for Tavapadon Clinical Trials** 



| Criteria               | Description                                                                                                                                                                                                                    |  |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Atypical Parkinsonism  | History or clinical features consistent with atypical or secondary parkinsonian syndromes (e.g., progressive supranuclear palsy, multiple system atrophy, corticobasal degeneration, drug-induced or post-stroke parkinsonism) |  |
| Levodopa Response      | History of nonresponse or insufficient response to therapeutic dosages of Levodopa (for TEMPO-3)                                                                                                                               |  |
| Suicidality            | Serious risk of suicide, as indicated by "yes" on<br>specific items of the Columbia-Suicide Severity<br>Rating Scale (C-SSRS) within a defined<br>timeframe                                                                    |  |
| Vulnerable Populations | Individuals who might be at a higher risk of harm or exploitation                                                                                                                                                              |  |
| Other Conditions       | Any other condition that, in the investigator's opinion, would make the patient unsuitable for the study                                                                                                                       |  |
| Prior Enrollment       | Previous enrollment in the same open-label trial from which they had withdrawn                                                                                                                                                 |  |

# Signaling Pathways and Experimental Workflows Tavapadon's Signaling Pathway

Tavapadon is a selective partial agonist of the dopamine D1 and D5 receptors. Its therapeutic effect in Parkinson's disease is believed to be mediated through the activation of the direct motor pathway. The following diagram illustrates the primary signaling cascade initiated by Tavapadon binding to D1/D5 receptors on medium spiny neurons in the striatum.





Click to download full resolution via product page

Tavapadon's primary signaling pathway via D1/D5 receptor activation.

### **Clinical Trial Workflow**

The following diagram outlines a typical workflow for a patient participating in a Tavapadon clinical trial, from initial screening to the follow-up period.





Click to download full resolution via product page

A generalized workflow for Tavapadon clinical trials.



## **Experimental Protocols**

# Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)

The MDS-UPDRS is a comprehensive assessment of both motor and non-motor symptoms associated with Parkinson's disease. It is divided into four parts.

- Part I: Non-Motor Experiences of Daily Living: This part is completed by the investigator based on an interview with the patient and caregiver. It assesses cognitive impairment, hallucinations, depression, anxiety, apathy, and other non-motor symptoms.
- Part II: Motor Experiences of Daily Living: This is a self-administered questionnaire for the
  patient, with or without caregiver assistance. It evaluates the patient's perception of their
  difficulties with motor tasks such as speech, swallowing, dressing, and walking.
- Part III: Motor Examination: This part is administered by a trained clinician and involves a
  direct examination of the patient's motor function, including speech, facial expression,
  rigidity, finger tapping, hand movements, and gait.
- Part IV: Motor Complications: This section is completed by the investigator and assesses the severity and impact of motor fluctuations and dyskinesias.

#### Methodology:

- Administration: The scale should be administered by a trained and certified rater.
- Scoring: Each item is scored on a 0-4 scale, with 0 representing no impairment and 4 representing severe impairment.
- Patient Instructions: For Part III, the clinician provides specific instructions for each motor task. For example, for finger tapping, the patient is asked to tap their thumb and index finger together as quickly and as big as possible.
- Data Collection: The scores for each part are recorded on the official MDS-UPDRS form.
   The total score provides a comprehensive measure of the patient's disease severity.



### **Hauser Diary**

The Hauser diary is a patient-reported tool used to assess motor fluctuations in Parkinson's disease. It helps to quantify the amount of "on" time (when symptoms are well-controlled), "off" time (when symptoms return), and the presence of dyskinesias.

#### Methodology:

- Patient Training: Patients should be thoroughly trained on how to complete the diary, including the definitions of "on," "off," and dyskinesia.
- Recording Intervals: Patients are typically instructed to record their motor state every 30 minutes throughout the day.
- Diary Categories: The diary includes categories such as:
  - Asleep
  - "Off"
  - "On" without dyskinesia
  - o "On" with non-troublesome dyskinesia
  - "On" with troublesome dyskinesia
- Data Analysis: The completed diaries are used to calculate the total number of hours spent in each motor state per day.

## **Modified Hoehn and Yahr Scale**

The Modified Hoehn and Yahr scale is a clinical staging system used to describe the progression of motor symptoms in Parkinson's disease.

#### Methodology:

 Clinical Assessment: The stage is determined by a clinician based on a neurological examination.



- Staging Criteria:
  - Stage 0: No signs of disease.
  - Stage 1.0: Symptoms are on one side of the body only.
  - Stage 1.5: Unilateral and axial involvement.
  - Stage 2.0: Bilateral symptoms without impairment of balance.
  - Stage 2.5: Mild bilateral disease with recovery on the pull test.
  - Stage 3.0: Mild to moderate bilateral disease; some postural instability; physically independent.
  - Stage 4.0: Severe disability; still able to walk or stand unassisted.
  - Stage 5.0: Wheelchair-bound or bedridden unless aided.

## **Columbia-Suicide Severity Rating Scale (C-SSRS)**

The C-SSRS is a semi-structured interview used to assess suicidal ideation and behavior.

#### Methodology:

- Administration: The scale is administered by a trained clinician or rater.
- Questioning: The rater asks a series of questions about suicidal thoughts and behaviors, starting with general questions and proceeding to more specific inquiries if the patient endorses suicidal ideation.
- · Assessment Areas: The scale assesses:
  - Wish to be dead
  - Non-specific active suicidal thoughts
  - Active suicidal ideation with any methods (not plan) but without intent to act



- Active suicidal ideation with some intent to act, without a specific plan
- Active suicidal ideation with a specific plan and intent
- Suicidal behavior
- Scoring: The responses are used to categorize the patient's risk level for suicide.

These application notes and protocols are intended to serve as a guide for researchers involved in the clinical development of Tavapadon. Adherence to these guidelines will help to ensure the collection of high-quality, consistent data, which is essential for a thorough evaluation of this promising new therapy for Parkinson's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. med.upenn.edu [med.upenn.edu]
- 2. Hoehn and Yahr Parkinsonâ Parkinson Disease Research, Education and Clinical Centers [parkinsons.va.gov]
- 3. Columbia Suicide Severity Rating Scale (C-SSRS) | Zero Suicide [zerosuicide.edc.org]
- 4. Modified Hoehn and Yahr Staging Scale (H&Y) | APTA [apta.org]
- 5. cssrs.columbia.edu [cssrs.columbia.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Tavapadon Research Studies: Patient Selection Criteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573213#patient-selection-criteria-for-tavapadon-research-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com